molecular formula C22H20ClN3O2S2 B11284647 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

Cat. No.: B11284647
M. Wt: 458.0 g/mol
InChI Key: PAXSVBUWRHTNEW-UHFFFAOYSA-N
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Description

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thienopyrimidine core.

    Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group is attached through a similar nucleophilic substitution reaction, using a chlorophenylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, chlorophenylmethyl halides, and other halogenated compounds.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar thienopyrimidine core, such as 2-aminothieno[3,2-d]pyrimidines.

    Benzyl Derivatives: Compounds with a benzyl group, such as benzylamines and benzyl alcohols.

    Chlorophenylmethyl Derivatives: Compounds with a chlorophenylmethyl group, such as chlorophenylmethyl ketones.

Uniqueness

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20ClN3O2S2

Molecular Weight

458.0 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C22H20ClN3O2S2/c23-17-9-5-4-8-16(17)12-24-19(27)14-30-22-25-18-10-11-29-20(18)21(28)26(22)13-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,27)

InChI Key

PAXSVBUWRHTNEW-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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